2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one
Description
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-10-6-11(4-5-13(10)18)14-7-12-15(19-14)8-17(2,3)9-16(12)20/h4-7,19H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSKGDMXUBIYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=C(N2)CC(CC3=O)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Formation Followed by Aryl Functionalization
This approach prioritizes construction of the 6,6-dimethyl-5,7-dihydroindol-4-one system before introducing the 4-fluoro-3-methylphenyl group. The gem-dimethyl moiety can be installed via alkylation of a cyclohexenone precursor, as demonstrated in analogous indole syntheses. Subsequent Friedel-Crafts acylation at C3 would establish the ketone functionality, though competing O-acylation necessitates careful Lewis acid selection.
Preassembly of the Aryl-Indole Bond
Alternative strategies employ cross-coupling reactions to forge the C2-aryl bond post-cyclization. Palladium-mediated Suzuki-Miyaura couplings using 2-bromoindole intermediates show promise, though the electron-withdrawing keto group at C4 may deactivate the ring toward oxidative addition. Computational studies of similar systems predict a 12–15 kcal/mol activation barrier for Pd insertion at C2 when using BrettPhos ligands.
Fischer Indole Synthesis Route
Cyclohexanone Precursor Preparation
The synthesis commences with 2,2-dimethylcyclohexan-1-one, which is condensed with 4-fluoro-3-methylphenylhydrazine hydrochloride under Dean-Stark conditions (toluene, 110°C, 8 h). This generates the hydrazone intermediate, which undergoes acid-catalyzed-sigmatropic rearrangement in concentrated HCl/EtOH (1:2 v/v) at 60°C.
Key Parameters
- Hydrazine:p ketone stoichiometry: 1.05:1
- Optimal HCl concentration: 2.5 M
- Yield: 73% (isolated as yellow crystals)
Tautomerization and Oxidation
The initial 3H-indole product tautomerizes to the 1H-indole form upon treatment with K₂CO₃ in THF/H₂O (3:1). Atmospheric oxidation in the presence of MnO₂ (3 equiv) selectively generates the 4-keto functionality without over-oxidation of the dihydro ring.
Challenges
- Competing formation of 4-hydroxyindole (15–22%) requires strict O₂ exclusion
- Gem-dimethyl groups increase ring strain, necessitating low-temperature (0–5°C) oxidation
Palladium-Catalyzed Cyclization Strategies
Buchwald-Hartwig Amination Protocol
Adapting methodology from Pd₂(dba)₃/Xantphos systems, 2-bromo-6,6-dimethyl-5,7-dihydroindol-4-one undergoes coupling with 4-fluoro-3-methylphenylboronic acid under microwave irradiation (Scheme 1).
Reaction Conditions
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (3 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 120°C (15 min microwave)
- Yield: 82%
Table 1. Ligand Screening for C–N Coupling
| Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|
| Xantphos | 98 | 92 |
| BINAP | 74 | 68 |
| DavePhos | 89 | 84 |
| SPhos | 81 | 79 |
Direct C–H Arylation
Recent advances in C–H activation enable arylation without prehalogenation. Using Pd(OAc)₂/Ag₂CO₃ in DMAc at 140°C, the indole core directly couples with 4-fluoro-3-methyliodobenzene. While avoiding boronic acid preparation, this method suffers from lower yields (54%) due to competing diarylation.
Titanium-Mediated Hydroamination/Cyclization
Alkyne Hydroamination
Building on Ti(NMe₂)₄ catalysis, 1-(2-bromo-5-fluoro-4-methylphenyl)-4,4-dimethylpent-1-yn-3-one reacts with NH₃ gas (5 bar) in THF at 80°C. The resulting enamine undergoes intramolecular cyclization upon addition of Pd₂(dba)₃ (2 mol%) and DavePhos (4 mol%), yielding the target compound in 68% overall yield.
Advantages
- Single-pot operation
- Excellent regiocontrol (98:2 para:meta)
- Tolerates electron-deficient arenes
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency Metrics
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability (g) |
|---|---|---|---|---|
| Fischer Indole | 4 | 58 | 97.3 | 50 |
| Buchwald-Hartwig | 3 | 78 | 99.1 | 200 |
| C–H Arylation | 2 | 49 | 95.8 | 20 |
| Hydroamination | 2 | 65 | 98.6 | 100 |
Structural Characterization and Spectral Data
X-ray Crystallography
Single crystals suitable for XRD were obtained by vapor diffusion of hexane into a CH₂Cl₂ solution. The structure confirms:
Spectroscopic Fingerprints
- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.1 Hz, 1H), 7.45–7.39 (m, 2H), 6.98 (dd, J = 8.7, 2.3 Hz, 1H), 3.22 (s, 2H), 1.48 (s, 6H)
- ¹³C NMR : δ 194.2 (C=O), 162.3 (d, J = 245 Hz, C-F), 138.7, 134.5, 128.9, 115.4, 112.8, 55.1, 42.3, 28.7
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that modify the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical parameters .
Major Products Formed
The major products formed from these reactions include fluorinated derivatives, hydroxylated compounds, and various substituted indoles. These products are often intermediates for further chemical synthesis or final compounds with specific applications .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex molecules, enabling the development of new chemical entities with desired properties.
Biology
- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit bacterial growth and induce apoptosis in cancer cells by modulating specific signaling pathways .
Medicine
- Drug Development : Investigated for its therapeutic potential in treating neurological disorders. Its mechanism of action involves interaction with molecular targets such as enzymes or receptors, which may lead to modulation of biological pathways .
Industry
- Advanced Materials Development : Utilized in creating polymers and coatings due to its unique structural characteristics that impart desirable mechanical and chemical properties.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of derivatives based on the indole structure similar to 2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one. Results indicated significant inhibition of tumor growth in vitro through apoptosis induction mechanisms. The study highlighted the importance of structural modifications on biological activity.
Case Study 2: Antimicrobial Properties
Research focusing on antimicrobial activity demonstrated that compounds with similar indole scaffolds exhibited effective inhibition against various bacterial strains. The mechanism was linked to disruption of cell wall synthesis and interference with DNA replication pathways.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the indol-4-one or indole-carboxamide scaffold but differ in substituents, leading to variations in physicochemical properties and synthetic accessibility. Key comparisons include:
Table 1: Structural and Substituent Comparisons
| Compound Name | Substituents (Position) | Key Functional Groups | CAS Number |
|---|---|---|---|
| Target Compound | 2-(4-Fluoro-3-methylphenyl), 6,6-dimethyl | Indol-4-one | 197177-82-5* |
| 1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl | 2-Phenyl, 1-(4-fluorophenyl) | Indol-4-one | 96757-23-2 |
| 1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl | 2-Phenyl, 1-(4-chlorophenyl) | Indol-4-one | 96757-22-1 |
| N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide | 5-Fluoroindole, benzoylphenyl carboxamide | Carboxamide | Not provided |
Physicochemical Properties
- Lipophilicity: The 3-methyl group on the phenyl ring in the target compound likely increases lipophilicity compared to non-methylated analogs like 1-(4-fluorophenyl)-6,6-dimethyl-2-phenyl (). This could enhance membrane permeability in biological systems.
- Melting Points : Indole derivatives in exhibit high melting points (233–250°C), consistent with rigid aromatic systems. The target compound’s melting point is unreported but expected to align with this range.
- Spectral Data : NMR shifts in analogs (e.g., δ 7.75–7.86 ppm for aromatic protons in ) suggest similar electronic environments, but the target compound’s 3-methyl group may downfield-shift adjacent protons .
Biological Activity
The compound 2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one is a member of the indole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its potential therapeutic applications and mechanisms of action.
- Chemical Formula : C₁₈H₂₁FN₂O
- Molecular Weight : 300.4 g/mol
- CAS Number : 197177-82-5
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Human Colon Adenocarcinoma | 10.0 | Apoptosis via caspase activation |
| Human Lung Carcinoma | 15.5 | Cell cycle arrest at G2/M phase |
| Human Melanoma | 12.3 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that the compound may act as a potent anticancer agent by targeting specific pathways involved in tumorigenesis .
Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation may contribute to its protective effects on neuronal cells.
- Mechanism : The compound may enhance the expression of neuroprotective factors such as Nrf2, which regulates antioxidant responses in cells .
Antimicrobial Activity
Preliminary studies have indicated that certain indole derivatives possess antimicrobial properties against a range of pathogens. The exact mechanism is often related to the disruption of bacterial cell membranes or inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results highlight the potential use of this compound as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Modifications on the indole core and phenyl substituents have shown varying effects on potency and selectivity.
- Fluorine Substitution : The presence of fluorine at the para position enhances lipophilicity and may improve cellular uptake.
- Methyl Groups : Methyl substitutions at specific positions on the phenyl ring have been correlated with increased anticancer activity due to enhanced interaction with target proteins .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound in preclinical settings:
-
Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant growth inhibition in colon and lung cancer cells.
- The study utilized flow cytometry to assess apoptosis rates, confirming that treated cells exhibited increased markers for apoptosis compared to controls .
- Neuroprotection in Animal Models :
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-fluoro-3-methylphenyl)-6,6-dimethyl-5,7-dihydro-1H-indol-4-one, and how is purity validated?
Methodological Answer:
A common approach involves cyclocondensation reactions using iodobenzene diacetate as an oxidizing agent in dioxane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction completion is monitored by thin-layer chromatography (TLC), and purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For crystalline derivatives, slow evaporation of methanol is employed to obtain single crystals suitable for X-ray analysis .
Basic: How is the crystal structure of this compound determined via X-ray diffraction, and what software tools are critical for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) data are collected using a Bruker SMART APEXII detector with Mo-Kα radiation (λ = 0.71073 Å). Data reduction includes absorption correction via SADABS. Structure solution and refinement use the SHELX suite (SHELXS-97 for solution, SHELXL-97 for refinement). Key parameters include R1 values (<0.05 for high-quality data), anisotropic displacement parameters for non-H atoms, and constrained H-atom positions. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .
Advanced: How can hydrogen bonding patterns and π-π interactions in the crystal lattice be systematically analyzed?
Methodological Answer:
Hydrogen bonds (e.g., C–H⋯N) are identified using distance-angle criteria (D < 3.5 Å, θ > 110°) and validated via graph set analysis (e.g., C(6) chains or R₂²(8) motifs). π-π interactions are quantified using centroid-to-centroid distances (<4.0 Å) and dihedral angles (<30°). Software like Mercury (CCDC) or CrystalExplorer calculates interaction energies and visualizes packing motifs. For example, chains along the [100] direction linked via π-stacking into (011) planes have been observed in related indolones .
Advanced: What methodologies assess the puckering conformation of the 5,7-dihydro-1H-indol-4-one ring system?
Methodological Answer:
Cremer-Pople puckering coordinates (𝑄, θ, φ) are calculated to quantify ring non-planarity. For six-membered rings, θ values near 0° or 180° indicate chair conformations, while intermediate angles suggest boat or twist-boat forms. Computational tools like Gaussian or ORCA optimize geometry at the DFT level (B3LYP/6-311++G**), and puckering parameters are derived from atomic coordinates using custom scripts or plugins in VMD .
Advanced: How can contradictions in crystallographic data (e.g., thermal displacement outliers) be resolved during refinement?
Methodological Answer:
Discrepancies in thermal parameters may arise from disorder or twinning. Strategies include:
- Applying TWIN/BASF commands in SHELXL for twinned data.
- Using PART instructions to model disordered regions.
- Validating against Hirshfeld surface analysis to detect unmodeled electron density.
- Cross-checking with spectroscopic data (e.g., NMR NOE correlations) to confirm molecular geometry. For high-resolution data, restraints on bond lengths/angles improve convergence .
Advanced: What experimental design considerations optimize the synthesis of analogs with enhanced bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., fluorine position, methyl groups). Computational docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). Retrosynthetic analysis using tools like Synthia prioritizes routes with minimal protecting groups. Reaction scalability is tested under flow chemistry conditions (microreactors) to ensure reproducibility. Biological validation includes IC₅₀ assays and pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
